molecular formula C13H16O2 B1311373 3-(4-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 514821-16-0

3-(4-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1311373
CAS No.: 514821-16-0
M. Wt: 204.26 g/mol
InChI Key: AWGPVBBWNVSYNN-UHFFFAOYSA-N
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Description

3-(4-Carboethoxyphenyl)-2-methyl-1-propene is an organic compound with the molecular formula C14H18O2 It is a derivative of phenylpropene, characterized by the presence of a carboethoxy group attached to the phenyl ring and a methyl group on the propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize environmental impact. The use of green chemistry principles, such as recycling solvents and reducing waste, is also emphasized .

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Carboethoxyphenyl)-2-methyl-1-propene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. For instance, in photodynamic therapy, derivatives of this compound can generate reactive oxygen species (ROS) upon light irradiation, leading to cellular damage and apoptosis in targeted cells. The molecular targets include cellular membranes, proteins, and nucleic acids, which are affected by the generated ROS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Carboethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural features, such as the presence of both a carboethoxy group and a methyl group on the propene chain

Properties

IUPAC Name

ethyl 4-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGPVBBWNVSYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448411
Record name 3-(4-carboethoxyphenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514821-16-0
Record name 3-(4-carboethoxyphenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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